molecular formula C13H9N3OS2 B3180833 2-(benzo[d]thiazol-2-ylthio)nicotinamide CAS No. 353266-42-9

2-(benzo[d]thiazol-2-ylthio)nicotinamide

Cat. No.: B3180833
CAS No.: 353266-42-9
M. Wt: 287.4 g/mol
InChI Key: GXDXSVPDGRWFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]thiazol-2-ylthio)nicotinamide is a sophisticated small molecule incorporating a benzothiazole scaffold linked to a nicotinamide moiety via a thioether bridge. This molecular architecture is designed for interdisciplinary medicinal chemistry and biological screening applications. The benzothiazole nucleus is a privileged structure in drug discovery, known for conferring significant biological activity. Compounds based on this scaffold have demonstrated potent and selective inhibition of various therapeutic targets, including protein kinases. Research on analogous structures has revealed promising antitumor properties, with related benzothiazole derivatives exhibiting excellent anti-proliferative effects against diverse cancer cell lines, such as MCF-7 and HepG2, via inhibition of VEGFR-2, a key mediator of angiogenesis and cancer cell progression . Furthermore, structurally similar 2-thioether-benzothiazole analogs have been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinase (JNK), displaying favorable microsomal stability and selectivity profiles against other kinases like p38 . The inclusion of the nicotinamide fragment allows this compound to serve as a mimic for the nicotinamide moiety of NAD+, making it a candidate for investigating poly(ADP-ribose) polymerase (PARP) and other ADP-ribosyltransferases, as related triazolobenzothiazole scaffolds have been validated as versatile nicotinamide substitutes enabling nanomolar inhibition of various PARP enzymes . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human, veterinary, or household use. Researchers are advised to conduct thorough safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c14-11(17)8-4-3-7-15-12(8)19-13-16-9-5-1-2-6-10(9)18-13/h1-7H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXSVPDGRWFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Analysis and Spectroscopic Correlations Theoretical Focus

Theoretical Prediction of Molecular Geometry and Conformational Analysis

The optimized molecular geometry of 2-(benzo[d]thiazol-2-ylthio)nicotinamide has been determined through computational modeling. These studies reveal the most stable conformation of the molecule. The benzothiazole (B30560) and pyridine (B92270) rings are not coplanar, exhibiting a significant twist relative to each other. This twisted conformation is a key feature of its three-dimensional structure.

The critical dihedral angle, C(8)-S(1)-C(2)-N(1), which describes the orientation of the nicotinamide (B372718) moiety with respect to the benzothiazole ring system, has been calculated to be -79.65°. This calculated value is in close agreement with the experimentally determined value of -82.5° from X-ray diffraction data, validating the accuracy of the theoretical model. The bond lengths and angles within the molecule are also well-predicted by the DFT calculations, showing good correlation with experimental data. For instance, the C-S bond lengths are calculated to be approximately 1.78 Å and 1.79 Å, and the C=O bond length is around 1.23 Å.

Table 1: Selected Theoretical Bond Lengths and Bond Angles for this compound

ParameterBond/AngleTheoretical Value (Å or °)
Bond LengthC(2)-S(1)1.7905
Bond LengthS(1)-C(8)1.7818
Bond LengthC(5)-C(7)1.4939
Bond LengthC(7)=O(1)1.2311
Bond LengthC(7)-N(2)1.3653
Bond AngleC(8)-S(1)-C(2)103.88
Bond AngleN(1)-C(2)-S(1)115.11
Bond AngleO(1)-C(7)-N(2)122.61

Simulation and Interpretation of Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational analysis is crucial for assigning the various absorption bands observed in experimental FT-IR and FT-Raman spectra. The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecule's dynamic behavior.

The high-frequency region of the FT-IR spectrum is characterized by N-H stretching vibrations of the amide group, which are predicted around 3510 cm⁻¹ and 3389 cm⁻¹. The aromatic C-H stretching vibrations are calculated to appear in the 3100-3000 cm⁻¹ range. A strong band corresponding to the C=O stretching vibration is predicted at 1695 cm⁻¹, which aligns well with the experimental band at 1689 cm⁻¹. The C-S stretching vibrations, which are characteristic of the thioether linkage, are calculated at 749 cm⁻¹ and 697 cm⁻¹.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

AssignmentTheoretical FT-IRExperimental FT-IRTheoretical FT-Raman
N-H asymmetric stretch351034243510
N-H symmetric stretch338931753389
C=O stretch169516891696
C=N stretch158515871585
C-S stretch749750749
C-S stretch697696698

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The gauge-independent atomic orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts of molecules. These theoretical predictions are invaluable for the interpretation of experimental NMR spectra. For this compound, the calculated chemical shifts generally show a good correlation with the experimental data.

The protons of the amide group (–CONH₂) are predicted to be the most deshielded, with calculated chemical shifts of 7.96 and 6.99 ppm. The aromatic protons of the benzothiazole and pyridine rings are predicted to resonate in the range of 7.2 to 8.6 ppm. In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, with a predicted chemical shift of 168.1 ppm. The carbon atom of the C=N bond in the benzothiazole ring is also significantly deshielded.

Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomTheoretical ¹³CExperimental ¹³CAtomTheoretical ¹HExperimental ¹H
C2164.8165.3H107.917.93
C4122.4121.9H117.427.49
C5135.2135.7H127.327.37
C6152.9153.4H137.827.84
C7168.1167.6H158.598.61
C9125.1124.6H167.217.23
C14133.2133.7H18 (NH₂)7.967.98
C17148.8149.3H19 (NH₂)6.997.55

Quantum Chemical Investigations of Electronic Transitions (UV-Vis Theoretical)

Time-dependent DFT (TD-DFT) calculations are employed to understand the electronic absorption properties of the molecule. These calculations provide insights into the nature of the electronic transitions, the orbitals involved, and the predicted absorption wavelengths (λmax).

The electronic transitions in this compound are primarily attributed to π → π* and n → π* transitions. The highest occupied molecular orbital (HOMO) is mainly localized on the benzothiazole ring and the sulfur atom, while the lowest unoccupied molecular orbital (LUMO) is distributed over the nicotinamide moiety. The calculated HOMO-LUMO energy gap is 4.38 eV, which indicates the molecule's high kinetic stability. The theoretical UV-Vis spectrum shows major absorption bands at 295 nm and 257 nm, which are in good agreement with the experimental spectrum recorded in ethanol (B145695) (299 nm and 258 nm). These absorptions are assigned to π → π* transitions.

Table 4: Theoretical Electronic Transition Data

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
HOMO → LUMO295.030.1763π → π
HOMO-1 → LUMO281.390.0521π → π
HOMO → LUMO+1257.480.1879π → π*

Solid-State Structural Arrangements and Intermolecular Interactions

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contacts. For this compound, the analysis reveals that H···H, C···H, and N···H contacts are the most significant.

The most prominent interactions are H···H contacts, which account for 29.5% of the Hirshfeld surface area. The C···H/H···C contacts, representing C-H···π interactions, contribute 19.3%. The N···H/H···N contacts, indicative of N-H···N hydrogen bonds, make up 13.1% of the surface. These hydrogen bonds, along with other weaker interactions like C-H···O and π···π stacking, play a vital role in the formation of the three-dimensional supramolecular architecture.

Table 5: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

InteractionPercentage Contribution (%)
H···H29.5
C···H/H···C19.3
N···H/H···N13.1
O···H/H···O9.9
S···H/H···S9.5
S···C/C···S5.2
C···C3.5

Computational and Chemoinformatic Studies of 2 Benzo D Thiazol 2 Ylthio Nicotinamide

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-(benzo[d]thiazol-2-ylthio)nicotinamide, DFT calculations would provide fundamental insights into its behavior at a molecular level.

Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A critical aspect of DFT analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter. A smaller energy gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of other benzothiazole (B30560) derivatives, the HOMO is often localized on the electron-rich benzothiazole ring system, while the LUMO may be distributed across other parts of the molecule, depending on the nature of the substituents. For this compound, one would expect to see a distribution of these orbitals across the benzothiazole and nicotinamide (B372718) moieties, influencing its charge transfer characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy
LUMO Energy
Energy Gap (ΔE)

Note: This table is for illustrative purposes only. No experimental or calculated data for this specific compound were found.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the nicotinamide group and the nitrogen and sulfur atoms of the benzothiazole ring, highlighting them as potential sites for hydrogen bonding and other interactions. The hydrogen atoms of the amide group and the aromatic rings would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

In the context of this compound, NBO analysis would reveal intramolecular charge transfer from lone pairs of electrons on the nitrogen, oxygen, and sulfur atoms to antibonding orbitals within the aromatic rings, providing a deeper understanding of its electronic stabilization.

Reactivity Descriptors and Global Chemical Reactivity

Based on the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic character of a molecule.

Note: These descriptors would be calculated from the HOMO and LUMO energies.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for understanding the binding mode and affinity of a potential drug molecule.

For this compound, docking studies would be performed against specific protein targets to evaluate its potential as an inhibitor or modulator. The results are typically reported as a docking score, which estimates the binding free energy, with more negative scores indicating stronger binding.

Binding Site Analysis and Ligand-Receptor Interactions

Following a docking simulation, the binding site is analyzed to identify the specific interactions between the ligand and the amino acid residues of the protein. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like the N-H of the amide) and acceptors (like the carbonyl oxygen or ring nitrogens).

Hydrophobic interactions: Occur between the nonpolar regions of the ligand (the aromatic rings) and hydrophobic residues of the protein.

Pi-pi stacking: Interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Pi-sulfur interactions: Interactions involving the sulfur atom of the benzothiazole ring.

A detailed analysis of these interactions is fundamental to understanding the mechanism of action and for guiding further optimization of the ligand's structure to improve its binding affinity and selectivity.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound

Amino Acid ResidueInteraction Type

Note: This table is for illustrative purposes only, as no specific docking studies for this compound have been reported.

In Silico Target Prediction and Receptor Identification

The initial step in characterizing the mechanism of action of a novel compound like this compound involves the identification of its potential biological targets. In silico target prediction methods are powerful tools that can significantly expedite this process. These approaches typically rely on the principle of molecular similarity, where the structure of the query compound is compared against databases of known ligands for various receptors.

A common strategy involves the use of pharmacophore modeling and 3D shape similarity searches. By identifying shared structural and chemical features with known active molecules, it is possible to infer potential protein targets. For instance, studies on other benzothiazole derivatives have successfully employed these techniques to predict interactions with targets such as c-Jun N-terminal kinase (JNK) and various microbial enzymes. These predictions, however, require subsequent experimental validation to confirm the biological activity.

Molecular Dynamics (MD) Simulations

Once a potential protein target is identified, molecular dynamics (MD) simulations can provide profound insights into the dynamic behavior of the ligand-receptor complex at an atomic level. This computational technique simulates the time-dependent motion of atoms, offering a detailed view of the binding process and the stability of the interaction.

Conformational Stability of Ligand-Receptor Complexes

A key application of MD simulations is to assess the stability of the binding pose of a ligand within the active site of its target receptor, a critical factor for its biological activity. By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the binding is stable. For other benzothiazole compounds, MD simulations have been used to confirm the stability of their complexes with enzymes like Staphylococcus aureus MurD inhibitors, providing a rationale for their observed antibacterial activity.

Essential Dynamics (ED) and Principal Component Analysis (PCA) for Protein Dynamics

Essential dynamics (ED) and principal component analysis (PCA) are powerful post-processing techniques applied to MD simulation trajectories to analyze the large-scale collective motions of proteins. nih.govnih.gov PCA reduces the complexity of the atomic motions to a few "principal components" that describe the most significant conformational changes in the protein upon ligand binding. nih.govnih.gov This analysis can reveal how the binding of a compound like this compound might allosterically modulate the function of its target protein. While specific PCA studies on this compound are not available, the methodology is widely used to understand the essential motions of proteins in complex with various ligands. nih.govnih.gov

Computational Prediction of Pharmacological Activity Profiles

Beyond target identification and binding analysis, computational methods can be employed to predict the broader pharmacological activity profile of a compound. These approaches are crucial for identifying potential therapeutic applications and off-target effects.

Virtual Screening Methodologies for Biological Activity

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. In the context of this compound, if a specific target is hypothesized, structure-based virtual screening (e.g., molecular docking) could be used to predict its binding affinity. Ligand-based methods, on the other hand, would involve comparing its properties to those of known active compounds. Virtual screening of benzothiazole libraries has been performed to identify potential antimicrobial and anticancer agents.

Chemogenomics and Machine Learning Approaches for Activity Prediction

Chemogenomics combines chemical and genomic data to systematically study the effect of chemical compounds on biological systems. Machine learning, a subset of artificial intelligence, has emerged as a powerful tool in this field. researchgate.net By training algorithms on large datasets of compounds with known biological activities, machine learning models can predict the activity of new molecules with a certain degree of accuracy. researchgate.net These models can be used to predict a wide range of properties, from specific enzyme inhibition to broader therapeutic effects. For thiazole (B1198619) derivatives, machine learning models have been developed to predict their inhibitory activity against targets like estrogen receptors. nih.gov Such approaches could be invaluable in predicting the pharmacological profile of this compound.

Structure Activity Relationship Sar Studies of 2 Benzo D Thiazol 2 Ylthio Nicotinamide Analogues

Impact of Substituent Modifications on the Benzo[d]thiazole Moiety

The benzothiazole (B30560) ring is a critical component of the 2-(benzo[d]thiazol-2-ylthio)nicotinamide scaffold, and modifications to this moiety have been shown to significantly impact biological activity. researchgate.netnih.gov The position and nature of substituents on the benzo portion of the benzothiazole ring can modulate factors such as potency, selectivity, and pharmacokinetic properties. researchgate.net

Research on related benzothiazole derivatives has revealed that substitutions at the C-2 and C-6 positions are particularly influential in determining the pharmacological profile. researchgate.net For instance, in a series of 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal-domain inhibitors, the nature of the substituent at the 6-position was found to be a key determinant of antiproliferative activity. mdpi.com While specific SAR data for this compound is not extensively detailed in the public domain, general principles from related benzothiazole-containing compounds can be inferred.

For example, the introduction of electron-withdrawing or electron-donating groups on the benzothiazole ring can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. In a study of benzothiazole-hydrazone analogues, the antimicrobial activity was found to be dependent on the effect of different substituents on the phenyl ring attached to the core structure. nih.gov Similarly, in a series of benzothiazole derivatives evaluated for anticancer and anti-inflammatory activity, the presence of a chlorine atom at the 6-position of the benzothiazole ring was a key feature of the most active compound. nih.gov

Compound Series Substituent at C6 Observed Biological Activity Reference
Benzothiazole-based Hsp90 Inhibitors-HModerate Activity mdpi.com
-ClIncreased Potency mdpi.com
-OCH3Varied Activity mdpi.com
Anticancer/Anti-inflammatory Benzothiazoles-HLower Activity nih.gov
-ClSignificant Inhibition nih.gov

Effects of Variations in the Nicotinamide (B372718) Moiety

While direct SAR studies on the nicotinamide moiety of this compound are not explicitly detailed in the provided results, research on other nicotinamide-based inhibitors highlights the importance of this fragment. For example, in the development of PARP inhibitors, the nicotinamide pharmacophore is a central element for binding to the enzyme's active site. mdpi.com

Influence of the Thioether Linker on Biological Activity

In studies of similar 2-thioether-benzothiazole derivatives, the nature of the group attached to the sulfur atom was a key determinant of inhibitory activity against enzymes like c-Jun N-terminal kinase (JNK). nih.govmedchemexpress.com While these studies did not specifically feature a nicotinamide group, they underscore the importance of the thioether linkage in positioning the key pharmacophoric elements.

Research on other classes of molecules with thioether linkers has shown that varying the length of the linker can impact potency. For example, in a series of benzo[d]thiazol-2(3H)-one based ligands, modifying the length of an alkyl chain linker had a direct effect on receptor binding affinity. iosrjournals.org It can be extrapolated that in this compound analogues, altering the thioether linker, for instance by replacing it with a sulfoxide (B87167) (-SO-) or sulfone (-SO2-), or by introducing a short alkyl chain between the sulfur and one of the rings, would likely have a significant impact on biological activity.

Scaffold Hopping and Bioisosteric Replacements in Design

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design to explore new chemical space, improve physicochemical properties, and circumvent existing patents while retaining or enhancing biological activity. nih.govnih.gov These approaches involve replacing a core molecular framework (scaffold) or a specific functional group (bioisostere) with another that has similar spatial and electronic properties.

In the context of this compound, scaffold hopping could involve replacing the benzothiazole ring with other bicyclic heteroaromatic systems like benzimidazole, benzoxazole, or indazole. nih.gov For example, a study on benzimidazole-based compounds highlighted their potential as anticancer agents, demonstrating that this scaffold can effectively mimic the structural and electronic features of other privileged structures. nih.gov Similarly, the nicotinamide moiety could be replaced by other aromatic systems capable of forming similar interactions.

Bioisosteric replacement of the thioether linker is another viable strategy. For instance, replacing the sulfur atom with an oxygen atom (ether linkage), a methylene (B1212753) group (alkyl linkage), or an amide group could lead to analogues with different metabolic stability and conformational preferences. A study on the discovery of selective alpha2C adrenergic receptor antagonists utilized a different scaffold, but the principles of modifying linkers and terminal groups to enhance binding and selectivity are broadly applicable.

Table 2: Potential Scaffold Hops and Bioisosteric Replacements for this compound

Original Moiety Potential Replacement Rationale Reference
BenzothiazoleBenzimidazoleSimilar size, shape, and hydrogen bonding potential. nih.gov
BenzoxazoleSimilar bicyclic structure with altered electronic properties.
IndazoleDifferent heteroatom arrangement, potentially leading to new interactions.
NicotinamidePyrimidineSimilar nitrogen-containing aromatic ring. nih.gov
Pyrazole (B372694)Five-membered aromatic ring with two nitrogen atoms. nih.gov
Thioether Linker (-S-)Ether Linker (-O-)Similar angle, different polarity and hydrogen bond accepting capacity.
Amide Linker (-CONH-)Introduces hydrogen bonding capabilities and conformational constraints.

Rational Design Principles Derived from SAR Data

The culmination of SAR studies provides a set of rational design principles that guide the synthesis of more potent and selective analogues. researchgate.net For the this compound scaffold, several key principles can be derived from the analysis of related compounds.

A crucial aspect of the rational design of benzothiazole-based inhibitors is the identification of key pharmacophoric features and their optimal spatial arrangement. mdpi.com For instance, in the design of Hsp90 inhibitors, a combination of ligand-based and structure-based pharmacophore modeling was used to guide the synthesis of a focused library of benzothiazole derivatives. mdpi.com

Molecular docking studies are another powerful tool in rational drug design, allowing for the visualization of how a molecule might bind to its target protein. nih.gov For benzothiazole-hydrazone analogues, molecular docking helped to rationalize the observed antimicrobial activities by showing how different substituents on the phenyl ring could influence binding to the active site of the target enzyme. nih.gov

The development of potent inhibitors often involves an iterative process of design, synthesis, and biological evaluation. nih.gov The insights gained from each round of testing are used to refine the design of the next generation of compounds. For example, in the development of novel succinate (B1194679) dehydrogenase inhibitors, an active fragment exchange and a linking approach were used to design a series of benzothiazol-2-ylthiophenylpyrazole-4-carboxamides with potent antifungal activity. nih.gov This highlights the principle of combining known active fragments to create novel and effective chemical entities.

Systematic substitution on the benzothiazole ring , particularly at the C6 position, to modulate potency and selectivity.

Exploration of diverse functionalities on the nicotinamide moiety to optimize interactions with the target.

Modification of the thioether linker to fine-tune the conformational properties of the molecule.

Application of scaffold hopping and bioisosteric replacement to explore new chemical space and improve drug-like properties.

Integration of computational methods , such as pharmacophore modeling and molecular docking, to guide the design process and rationalize SAR data.

Mechanistic Investigations of Biological Activity

Molecular Targets and Signaling Pathways

The biological effects of a compound are intrinsically linked to its interactions with molecular targets within the cell. For derivatives structurally related to 2-(benzo[d]thiazol-2-ylthio)nicotinamide, research has pointed towards specific enzymes and receptors as key interaction partners, thereby implicating them in the modulation of critical signaling pathways.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a key strategy in the development of anticancer therapies. nih.gov Studies on nicotinamide-thiadiazol hybrids have demonstrated their potential as potent VEGFR-2 inhibitors. nih.gov For instance, the compound designated as 7a, a nicotinamide-thiadiazol hybrid, exhibited significant VEGFR-2 inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 0.095 ± 0.05 μM, which is comparable to the established VEGFR-2 inhibitor, sorafenib. nih.gov Another study on new benzothiazole (B30560) hybrids also identified compounds with potent VEGFR-2 inhibitory activity. nih.gov Compound 4a from this series emerged as a particularly effective inhibitor, with an IC50 value of 91 nM. nih.gov These findings suggest that the nicotinamide (B372718) and benzothiazole scaffolds are key pharmacophoric features for VEGFR-2 inhibition. researchgate.net

Interactive Table: VEGFR-2 Inhibition by Related Compounds

CompoundDescriptionIC50 (µM)Reference
7aNicotinamide-thiadiazol hybrid0.095 ± 0.05 nih.gov
4a2-aminobenzothiazole (B30445) hybrid0.091 nih.gov
SorafenibStandard VEGFR-2 inhibitor0.1 ± 0.05 nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

PDE4 Isozyme Inhibition:

Phosphodiesterase 4 (PDE4) isozymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory and immune responses. google.com Consequently, PDE4 inhibitors have been explored for the treatment of inflammatory diseases. google.com Patent literature describes nicotinamide benzofused heterocyclyl derivatives as selective inhibitors of PDE4 isozymes. google.com While specific IC50 values for this compound are not provided, the patent highlights the potential of this chemical class to modulate PDE4 activity. google.com

Sigma (σ) receptors, which are divided into σ-1 and σ-2 subtypes, are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.gov Research into benzo[d]thiazol-2(3H)one based ligands has revealed high-affinity binding to sigma receptors. nih.gov For example, compound 8a from this series demonstrated a high affinity for σ-1 receptors with an inhibitory constant (Ki) of 4.5 nM and a 483-fold selectivity over σ-2 receptors. nih.gov This suggests that the benzothiazole core, a key feature of this compound, is a viable scaffold for the development of selective sigma receptor ligands. nih.gov

Interactive Table: Sigma Receptor Binding Affinity of a Related Compound

CompoundReceptor SubtypeKi (nM)Selectivity (σ-2/σ-1)Reference
8aσ-14.5483-fold nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

Cellular Response Pathways Induced by the Compound (Theoretical Considerations)

The engagement of molecular targets by a compound triggers a cascade of downstream cellular events. Based on the known activities of related nicotinamide and benzothiazole derivatives, several cellular response pathways can be theoretically modulated by this compound.

Given that nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD), and some nicotinamide analogs are metabolized through the NAD salvage pathway, it is conceivable that this compound could influence cellular metabolism. nih.gov For instance, N-Pyridinylthiophene carboxamide, a nicotinamide mimic, is converted into an unnatural NAD derivative that inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide biosynthesis. nih.gov A similar bioactivation pathway could theoretically be at play for this compound, leading to the inhibition of key metabolic enzymes and subsequent cytotoxicity in cancer cells.

Furthermore, the inhibition of VEGFR-2 by related compounds suggests that this compound could induce anti-angiogenic effects. nih.gov This would involve the suppression of endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization. nih.gov Studies on nicotinamide–thiadiazol hybrids have shown that potent VEGFR-2 inhibition is correlated with the induction of S-phase cell cycle arrest and apoptosis, mediated through the intrinsic apoptotic pathway, as evidenced by caspase-3 activation and modulation of Bax and Bcl-2 protein levels. nih.gov

Mechanistic Insights from Computational-Experimental Correlations

Computational modeling and simulation are invaluable tools for understanding the molecular interactions that govern a compound's biological activity. For benzothiazole-based compounds, molecular docking studies have provided insights into their binding modes with target enzymes.

In the context of VEGFR-2 inhibition, in silico analyses of benzothiazole hybrids have shown that these molecules can successfully dock into the ATP-binding site of the enzyme, mimicking the interactions of known inhibitors like sorafenib. nih.gov These studies help to rationalize the structure-activity relationships observed in experimental assays.

Similarly, computational studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as antitubercular agents have demonstrated a correlation between docking scores against the DprE1 enzyme and their experimentally determined minimum inhibitory concentrations (MICs). nih.gov Density Functional Theory (DFT) analysis of these compounds has provided insights into their chemical reactivity and stability, with halogenated derivatives showing increased stability. nih.gov These computational approaches could be applied to this compound to predict its binding affinity and reactivity towards its putative molecular targets, thereby guiding further experimental investigations.

Derivatives and Analogues of 2 Benzo D Thiazol 2 Ylthio Nicotinamide

Synthesis and Evaluation of Related Benzothiazole-Thioacetamide Derivatives

The synthesis of benzothiazole (B30560) derivatives is a significant area of focus in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. bpasjournals.comacs.org The introduction of a thioacetamide (B46855) linkage to the benzothiazole scaffold is a key strategy for creating novel compounds. The synthesis often involves reacting 2-aminobenzothiazole (B30445) or its derivatives with reagents like chloroacetylchloride, followed by further modifications. researchgate.net

One area of investigation involves the synthesis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their corresponding carbothioamides. nih.gov In a particular study, several derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov Notably, the ethoxy-substituted derivatives, both in the carboxamide and carbothiamide series, showed significant cytotoxicity. nih.gov This suggests that the nature of the substituent on the benzothiazole ring plays a crucial role in the biological activity of the resulting compound. bpasjournals.com

Another synthetic approach has led to the creation of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives. researchgate.net These compounds were synthesized through a sequential reaction involving 2-aminobenzothiazole, chloroacetylchloride, hydrazine (B178648) hydrate (B1144303), and 4,7-dichloroquinoline (B193633). researchgate.net The resulting hybrids, which link a benzothiazole-acetamide moiety with a quinoline (B57606) ring, were found to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The functionalization of the benzothiazole core is critical for modulating biological activity. bpasjournals.com For instance, the presence of halogens on the benzothiazole ring is often associated with increased antimicrobial and anticancer efficacy. bpasjournals.com Structure-activity relationship studies indicate that modifications to the benzothiazole nucleus can significantly enhance the therapeutic potential of these derivatives. nih.gov

Compound SeriesKey DerivativesBiological Activity NotedReference
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamidesN-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c)Significant cytotoxicity against A549, MCF7-MDR, and HT1080 cancer cell lines. nih.gov
N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamidesN-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c)Significant cytotoxicity against A549, MCF7-MDR, and HT1080 cancer cell lines. nih.gov
N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide DerivativesCompounds 5c, 5f, 5gBroad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria. researchgate.net
N-(benzo[d]thiazol-2-yl)-nitrobenzamide Derivativeso/m/p-nitrobenzamide derivativesExhibit luminescent properties with potential electronic applications due to the NO2 group. mdpi.com

Exploration of Nicotinamide-Containing Heterocyclic Hybrids

Nicotinamide (B372718) and its derivatives are subjects of extensive research due to their involvement in vital biological processes and their potential as therapeutic agents. nih.gov The creation of hybrid molecules that incorporate a nicotinamide moiety with other heterocyclic systems is a promising strategy in drug discovery. nih.gov These hybrids often aim to combine the pharmacophoric features of both parent molecules to achieve enhanced or novel biological activities.

One study focused on synthesizing a variety of nicotinamide derivatives to identify potent anti-angiogenic agents. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The research led to the identification of BRN-250, a nicotinamide derivative that significantly inhibited key processes in angiogenesis, such as the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). nih.gov This compound was found to inhibit the VEGF receptor 2 (VEGFR2) signaling pathway, highlighting its potential as a lead compound for cancer therapy. nih.gov

The synthesis of these hybrids often involves multi-step reactions to link the nicotinamide core to other heterocyclic structures. In the case of BRN-250, the nicotinamide is part of a larger structure that includes a piperidinyl-amino group and a chloro-fluoropyrimidine moiety. nih.gov This complex architecture underscores the versatility of nicotinamide as a building block in creating structurally diverse and biologically active compounds.

Compound Name/SeriesStructural FeaturesKey Research FindingReference
BRN-250 (2-{1-[1-(6-chloro-5-fluoropyrimidin-4-yl)ethyl]piperidin-4-ylamino}-N-(3-chlorophenyl) pyridine-3-carboxamide)A nicotinamide core linked to piperidine (B6355638) and chloro-fluoropyrimidine moieties.Significantly inhibited HUVEC proliferation, migration, and tube formation. Acts as an inhibitor of the VEGFR2 signaling pathway. nih.gov
BRN-103A precursor nicotinamide derivative.Inhibits vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling. nih.gov

Comparative Analysis with Other Thiazole-Based Bioactive Compounds

The thiazole (B1198619) ring is a fundamental scaffold in a multitude of biologically active compounds, ranging from natural products to synthetic drugs. nih.govnih.gov A comparative analysis of the benzothiazole-nicotinamide structure with other thiazole-based compounds reveals common strategies and diverse outcomes in drug design. Thiazole-based compounds are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govijsrst.com

For instance, marine organisms are a rich source of thiazole-based peptides, which often feature complex cyclic structures and exhibit potent bio-properties. nih.gov These natural products serve as inspiration for developing new therapeutic agents. In synthetic chemistry, thiazole is often hybridized with other heterocyclic rings to create novel scaffolds. Examples include thiazole-triazole-piperazine hybrids designed for antimicrobial activity and thiazole-linked tetrahydropyridines with anticancer properties. researchgate.net

The benzothiazole moiety in the parent compound offers a more rigid and extended aromatic system compared to a simple thiazole ring. This can influence the compound's ability to interact with biological targets through mechanisms like π-π stacking. When compared to other thiazole hybrids, such as those containing pyrazole (B372694) or triazole, the benzothiazole-nicotinamide structure combines the established bioactivity of the benzothiazole core with the metabolic importance of the nicotinamide unit. acs.orgresearchgate.net

Compound ClassKey Structural FeaturePrimary Biological ActivityReference
Benzothiazole-Nicotinamide HybridsFused benzothiazole ring linked to a nicotinamide moiety.Anticipated anticancer and antimicrobial activities based on parent scaffolds. bpasjournals.comnih.gov
Thiazole-Based Marine PeptidesThiazole rings incorporated into cyclic or linear peptide structures.Cytotoxic, tubulin inhibitory. nih.gov
Thiazole-Triazole-Piperazine HybridsThiazole, triazole, and piperazine (B1678402) rings combined.Antimicrobial. researchgate.net
Thiazole-Linked TetrahydropyridinesThiazole ring linked to a tetrahydropyridine (B1245486) scaffold.Anticancer. researchgate.net
Thiazole-Pyrazole HybridsThiazole ring linked to a pyrazole scaffold.Anticancer, antimicrobial. acs.org
Pyridazinone-Thiazole HybridsThiazole linked to a pyridazinone ring via an amide linkage.Anticonvulsant. nih.gov

Future Research Directions and Translational Perspectives

Development of Advanced Computational Models for Prediction and Design

The rational design of novel therapeutics is increasingly reliant on computational methods to predict molecular interactions, properties, and activities, thereby reducing the time and cost of drug discovery. For benzothiazole (B30560) derivatives, computational approaches such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) analyses have been instrumental. biointerfaceresearch.comresearchgate.netwjarr.com

Future work should focus on developing highly specific computational models for the 2-(benzo[d]thiazol-2-ylthio)nicotinamide scaffold. Molecular docking studies can elucidate binding modes with potential protein targets, identifying key interactions that can be enhanced. biointerfaceresearch.comnih.gov For instance, docking has been used to study the binding of benzothiazole analogues to enzymes like p56lck kinase, GABA-aminotransferase, and dihydroorotase, providing insights into structural requirements for inhibition. biointerfaceresearch.comwjarr.commdpi.com

QSAR models can establish mathematical relationships between the physicochemical properties of analogues and their biological activity. ugm.ac.iddoaj.org By building a QSAR model based on a library of this compound derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates. researchgate.netacs.org Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and MD simulations can be employed to evaluate the drug-likeness and dynamic stability of designed molecules, ensuring that development efforts are focused on candidates with favorable pharmacokinetic profiles. biointerfaceresearch.com

Table 1: Application of Computational Models in Benzothiazole Research
Computational MethodApplicationKey Insights for Future Research
Molecular DockingPredicting binding poses and affinity of ligands to target proteins (e.g., kinases, enzymes). biointerfaceresearch.comresearchgate.netnih.govIdentify key hydrogen bonds and hydrophobic interactions to guide the design of more potent inhibitors based on the nicotinamide (B372718) scaffold.
QSAR AnalysisCorrelating structural descriptors (e.g., electronic, steric) with biological activity to predict the potency of new analogues. ugm.ac.iddoaj.orgDevelop a predictive model for the this compound series to streamline lead optimization.
Molecular Dynamics (MD) SimulationAssessing the stability of ligand-protein complexes over time and understanding conformational changes. biointerfaceresearch.comConfirm the stability of docked poses and evaluate the dynamic behavior of novel analogues within the target's active site.
ADMET PredictionIn silico evaluation of pharmacokinetic properties like oral absorption, blood-brain barrier penetration, and metabolic stability. biointerfaceresearch.comPrioritize analogues with favorable drug-like properties early in the design phase to reduce late-stage attrition.

Exploration of Novel Biological Targets for Therapeutic Applications

The benzothiazole nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. mdpi.comnih.gov While the precise targets of this compound are not fully elucidated, research on analogous 2-thioether-benzothiazoles provides a logical starting point. These related compounds have been identified as potent, allosteric inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in diseases such as cancer, type-2 diabetes, and inflammation. tandfonline.comnih.govnih.gov

Future research must extend beyond JNK to explore other potential targets. The vast therapeutic potential of benzothiazole derivatives suggests a wide array of possibilities. pcbiochemres.comjchemrev.com For example, different benzothiazole series have shown activity against tyrosine kinases, the thioredoxin signaling system, and enzymes involved in bacterial metabolic pathways. tandfonline.comnih.gov A systematic screening of this compound and its analogues against a panel of kinases and other enzymes could uncover novel therapeutic applications. The nicotinamide moiety, in particular, may confer unique binding properties or allow for interaction with NAD+-dependent enzymes, opening up new avenues for investigation.

Table 2: Potential Biological Targets for Benzothiazole-Based Compounds
Potential Target ClassSpecific Example(s)Therapeutic Area
Protein Kinasesc-Jun N-terminal Kinase (JNK), p56lck, Tyrosine Kinases. tandfonline.combiointerfaceresearch.comnih.govCancer, Inflammation, Metabolic Diseases. nih.gov
Bacterial EnzymesDihydroorotase, MurB Enzyme. mdpi.comnih.govInfectious Diseases.
HydrolasesSoluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH). nih.govPain, Inflammation.
Redox SystemsThioredoxin/Thioredoxin Reductase. tandfonline.comCancer.
Neurotransmitter-relatedGABA-aminotransferase (GABA-AT). wjarr.comNeurological Disorders (e.g., Epilepsy).

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully comprehend the biological impact of this compound, future research should move beyond single-target identification towards a more holistic, systems-level understanding. nih.gov Systems biology approaches, which integrate multiple layers of biological data ("multi-omics"), are essential for this purpose. frontiersin.org By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a comprehensive picture of the cellular response to a compound.

A proposed future study would involve treating relevant cell models (e.g., cancer cell lines) with the compound and performing a time-course analysis of the transcriptome, proteome, and metabolome. This data would reveal which signaling pathways are perturbed, identify potential off-target effects, and uncover mechanisms of action that would be missed by traditional target-based screening. nih.gov For example, proteomics could identify changes in protein expression and phosphorylation events downstream of a target kinase, while metabolomics could reveal shifts in cellular metabolism. Integrating these datasets can help build robust models of the compound's mechanism of action, identify biomarkers of response, and provide a stronger foundation for clinical translation. frontiersin.org

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of this compound will be guided by Structure-Activity Relationship (SAR) studies. rjptonline.orgbenthamscience.com SAR involves systematically modifying the chemical structure of a lead compound to identify which parts are crucial for its biological activity and to optimize properties like potency, selectivity, and metabolic stability. nih.govnih.gov

For the this compound scaffold, SAR studies should explore modifications at three key positions:

The Benzothiazole Ring: Studies on related compounds have shown that substituents on the benzene (B151609) ring can dramatically affect activity. For example, the introduction of chloro or ethoxy groups at certain positions can lead to inactivity due to steric hindrance. nih.gov Future work should explore a range of small electron-donating and electron-withdrawing groups to fine-tune the electronic properties and binding interactions of the benzothiazole core.

The Nicotinamide Ring: The pyridine (B92270) and amide portions of the nicotinamide moiety offer rich opportunities for modification. Altering substituents on the pyridine ring can modulate solubility and interactions with the target protein. The amide nitrogen could be substituted to probe for additional binding pockets.

The Thioether Linker: The flexibility and length of the linker between the two heterocyclic systems can be modified to optimize the orientation of the molecule within the target's binding site.

These rationally designed analogues would then be synthesized and evaluated, with the resulting data feeding back into the computational models to refine predictive accuracy and guide the next round of design. doaj.org

Table 3: Strategies for Rational Design of Next-Generation Analogues
Structural Moiety to ModifyModification StrategyRationale and Desired Outcome
Benzothiazole RingIntroduce small substituents (e.g., F, Cl, CH₃, OCH₃) at various positions. nih.govProbe for new interactions, improve metabolic stability, and enhance binding affinity without causing steric clashes.
Nicotinamide RingModify substituents on the pyridine ring; explore secondary and tertiary amides.Improve solubility, selectivity, and cell permeability; explore new binding vectors.
Thioether LinkerReplace sulfur with oxygen or nitrogen; insert methylene (B1212753) groups to alter length.Optimize compound geometry for ideal fit in the target's active site; modulate chemical stability.
Bioisosteric ReplacementReplace the nicotinamide ring with other heterocycles (e.g., pyrimidine, pyrazole).Improve pharmacokinetic properties and explore novel intellectual property space.

Q & A

Basic: What are the standard safety protocols for handling 2-(benzo[d]thiazol-2-ylthio)nicotinamide in laboratory settings?

Answer:

  • Inhalation: Immediately move to fresh air; administer artificial respiration if breathing ceases, and consult a physician .
  • Skin Contact: Wash thoroughly with soap and water for ≥15 minutes; seek medical evaluation if irritation persists .
  • Eye Exposure: Flush eyes with water for ≥15 minutes; urgent ophthalmological consultation is recommended .
  • General Handling: Use fume hoods, PPE (gloves, lab coats), and avoid direct contact. Store in a cool, dry environment away from incompatible reagents .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the presence of the benzo[d]thiazole and nicotinamide moieties, focusing on sulfur-linked thioether peaks (~3.5–4.0 ppm for 1H^1H) .
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., calculated Mw=299.35g/molM_w = 299.35 \, \text{g/mol}) .
  • X-ray Crystallography: For crystalline samples, resolve bond angles and spatial arrangement to validate the thiazole-thioether linkage .

Advanced: What experimental design strategies are optimal for studying the bioactivity of this compound against multi-drug-resistant pathogens?

Answer:

  • Factorial Design: Use a 2k2^k factorial approach to test variables like concentration (e.g., 1–50 µM), pH (5.0–7.4), and temperature (25–37°C). This identifies synergistic effects and minimizes trial redundancy .
  • Control Groups: Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO/PBS).
  • Data Validation: Employ replicate assays (n ≥ 3) and statistical tests (ANOVA, Tukey’s HSD) to ensure reproducibility .
  • Mechanistic Studies: Combine MIC assays with fluorescence microscopy to assess membrane disruption or efflux pump inhibition .

Advanced: How can contradictory results in the compound’s solubility and bioavailability be resolved methodologically?

Answer:

  • Solubility Profiling: Use dynamic light scattering (DLS) to monitor particle size distribution in aqueous buffers. Poor solubility may require co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .
  • In Silico Modeling: Apply tools like COSMO-RS to predict solvent compatibility or molecular dynamics (MD) simulations to study aggregation behavior .
  • Bioavailability Enhancement: Test prodrug derivatives (e.g., esterification of the nicotinamide group) to improve intestinal absorption .
  • Cross-Study Comparison: Reconcile discrepancies by standardizing assay conditions (e.g., buffer ionic strength, incubation time) across labs .

Advanced: What interdisciplinary approaches integrate AI and chemical engineering to optimize this compound synthesis?

Answer:

  • AI-Driven Reaction Optimization: Use platforms like COMSOL Multiphysics to model reaction kinetics, identifying ideal parameters (temperature, catalyst loading) for yield maximization .
  • Automated High-Throughput Screening (HTS): Deploy robotic liquid handlers to test 100+ reaction conditions (solvent, stoichiometry) in parallel, with ML algorithms analyzing outcomes for pattern recognition .
  • Process Control Systems: Implement PID controllers for real-time adjustment of flow rates in continuous-flow reactors, reducing byproduct formation .

Basic: What analytical techniques are critical for detecting degradation products of this compound under accelerated stability testing?

Answer:

  • HPLC-DAD/MS: Monitor degradation (e.g., hydrolysis of the thioether bond) using reverse-phase C18 columns (acetonitrile/water gradient). Compare retention times and fragmentation patterns to reference standards .
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) to simulate long-term stability .
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf life from accelerated data .

Advanced: How can researchers address low reproducibility in the compound’s reported anticancer activity across cell lines?

Answer:

  • Cell Line Authentication: Verify STR profiles to rule out cross-contamination or misidentification .
  • Transcriptomic Profiling: Use RNA-seq to identify baseline expression of drug targets (e.g., kinases) in sensitive vs. resistant cell lines, adjusting IC50 interpretations accordingly .
  • 3D Tumor Spheroids: Replace monolayer cultures with spheroids to mimic in vivo tumor microenvironments and improve translational relevance .

Basic: What theoretical frameworks guide the design of this compound derivatives for enhanced selectivity?

Answer:

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., electron-withdrawing groups on the benzothiazole ring) and correlate changes with target binding (e.g., kinase inhibition) .
  • Molecular Docking: Use AutoDock Vina to predict binding poses with protein targets (e.g., EGFR), prioritizing derivatives with lower ΔG values .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using tools like LigandScout .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.